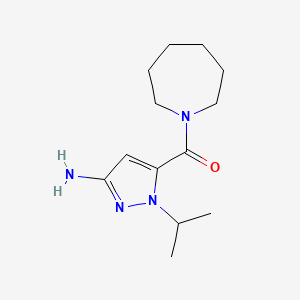

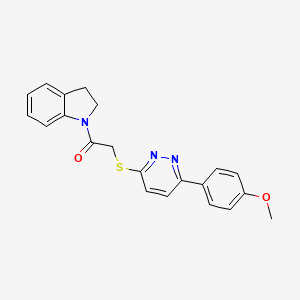

![molecular formula C22H20N2O3S3 B2764553 N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-2-对甲苯磺酰基乙酰胺 CAS No. 886960-74-3](/img/structure/B2764553.png)

N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-2-对甲苯磺酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It’s often used in the synthesis of various pharmaceutical compounds due to its wide range of biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base like NEt3, followed by nucleophilic substitution .

科学研究应用

腐蚀抑制

苯并噻唑衍生物因其腐蚀抑制特性而被广泛研究。胡等人 (2016) 合成了两种苯并噻唑衍生物以研究它们在 1 M HCl 溶液中对钢的缓蚀作用。与先前报道的苯并噻唑抑制剂相比,这些化合物显示出更高的抑制效率和稳定性,表明它们作为酸性环境中碳钢的有效缓蚀剂的潜力 Hu et al., 2016。

抗肿瘤活性

苯并噻唑衍生物的抗肿瘤潜力也一直是研究课题。Yurttaş 等人 (2015) 合成了 25 种新的 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,带有不同的杂环系统,并筛选了它们的抗肿瘤活性。这些化合物对一些癌细胞系表现出相当大的抗癌活性,突出了苯并噻唑衍生物作为药效基团在开发潜在抗癌剂中的重要性 Yurttaş, Tay, & Demirayak, 2015。

抗菌活性

Rezki (2016) 进行了通过 1,3-偶极环加成反应合成 N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺的研究。筛选了合成化合物的抗菌活性,以对抗一系列细菌和真菌。大多数化合物在较低的最低抑菌浓度下表现出有希望的抗菌活性,证明了它们作为抗菌剂的潜力 Rezki, 2016。

在有机电子学中的应用

苯并噻唑衍生物的研究也延伸到有机电子学领域。Matsidik 等人 (2015) 为未取代的呋喃和噻吩与受体溴化物(包括苯并噻唑衍生物)建立了钯催化的直接芳基化条件。这种合成途径能够构建用于有机电子学的供体-受体-供体构建块,展示了苯并噻唑衍生物在开发用于电子应用的材料方面的多功能性 Matsidik et al., 2015。

作用机制

Mode of Action

This compound interacts with its target, topoisomerase I, via DNA intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit the function of topoisomerase I . This interaction results in changes in the DNA structure, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription , leading to DNA damage and cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

未来方向

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S3/c1-13-8-10-16(11-9-13)30(26,27)12-19(25)24-22-20(14(2)15(3)28-22)21-23-17-6-4-5-7-18(17)29-21/h4-11H,12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNSFSGDORMWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

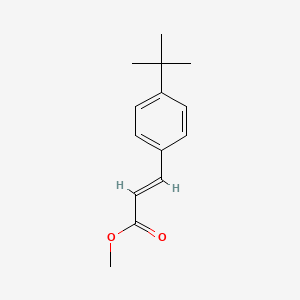

![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)

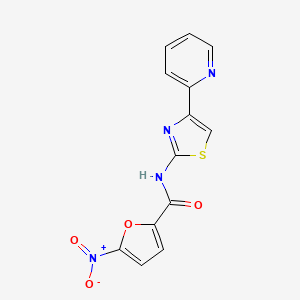

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)

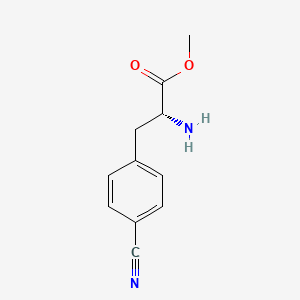

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)

![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)